Cas no 1352129-62-4 (3-Chloro-2-Formylphenylboronic Acid Pinacol Ester)
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-formylphenylboronic acid pinacol ester
- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester
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- MDL: MFCD18447610
- Inchi: 1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3
- InChI Key: DVUIUQDBTIPHFS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1C=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 316
- Topological Polar Surface Area: 35.5
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383898-50mg |
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester |
1352129-62-4 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C383898-100mg |
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester |
1352129-62-4 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | C383898-500mg |
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester |
1352129-62-4 | 500mg |
$ 275.00 | 2022-06-01 | ||
| abcr | AB515887-1 g |
3-Chloro-2-formylphenylboronic acid pinacol ester |
1352129-62-4 | 1g |
€258.30 | 2023-06-14 | ||
| abcr | AB515887-5 g |
3-Chloro-2-formylphenylboronic acid pinacol ester |
1352129-62-4 | 5g |
€794.10 | 2023-06-14 | ||
| eNovation Chemicals LLC | Y1000853-1g |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1352129-62-4 | 95% | 1g |
$280 | 2024-08-02 | |
| abcr | AB515887-1g |
3-Chloro-2-formylphenylboronic acid pinacol ester; . |
1352129-62-4 | 1g |
€254.00 | 2025-02-20 | ||
| abcr | AB515887-5g |
3-Chloro-2-formylphenylboronic acid pinacol ester; . |
1352129-62-4 | 5g |
€770.70 | 2025-02-20 | ||
| Ambeed | A590982-1g |
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1352129-62-4 | 95+% | 1g |
$173.0 | 2024-04-24 | |
| abcr | AB515887-250mg |
3-Chloro-2-formylphenylboronic acid pinacol ester; . |
1352129-62-4 | 250mg |
€152.50 | 2025-02-20 |
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester Suppliers
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester
3-Chloro-2-Formylphenylboronic Acid Pinacol Ester (CAS 1352129-62-4): A Versatile Boronic Acid Derivative for Modern Organic Synthesis
In the rapidly evolving field of organic chemistry, 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester (CAS 1352129-62-4) has emerged as a valuable building block for complex molecular architectures. This boronic acid derivative combines the unique reactivity of both formyl and boronic ester functional groups, making it particularly useful in Suzuki-Miyaura cross-coupling reactions, one of the most widely employed transformations in pharmaceutical and materials science research.
The molecular structure of 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester features three strategically positioned functional groups: a chloro substituent at the 3-position, a formyl group at the 2-position, and the pinacol boronic ester moiety. This arrangement creates multiple reactive sites that can participate in sequential or parallel transformations, answering the growing demand for multifunctional building blocks in drug discovery programs.
Recent trends in medicinal chemistry have shown increased interest in boron-containing compounds, particularly since the FDA approval of several boron-based drugs. The 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester serves as a precursor for various biologically active molecules, addressing common search queries like "boron in drug design" and "formylphenylboronic acid applications." Its stability under various conditions makes it preferable to the free boronic acid form, solving practical challenges researchers often face in handling sensitive intermediates.
From a synthetic perspective, the pinacol ester protection in 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester offers several advantages. It enhances the compound's stability against protodeboronation while maintaining sufficient reactivity for cross-coupling reactions. This characteristic aligns perfectly with current industry needs for air-stable boronic acid derivatives, a frequent search term among synthetic chemists working with sensitive organoboron compounds.
The formyl group present in 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester (CAS 1352129-62-4) provides an additional handle for further functionalization through reductive amination, condensation reactions, or nucleophilic additions. This multifunctionality responds to the growing demand for diversifiable scaffolds in combinatorial chemistry and high-throughput screening, topics that consistently rank high in academic and industrial research queries.
In material science applications, derivatives of 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester have shown potential in the development of organic electronic materials. The ability to participate in both cross-coupling and subsequent transformations makes it valuable for constructing complex π-conjugated systems, addressing popular research areas like "organic semiconductors" and "molecular electronics."
Quality control of 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester typically involves HPLC analysis, with purity specifications often exceeding 97%. This high purity level meets the stringent requirements of pharmaceutical applications, where impurities might affect biological screening results or catalytic performance in subsequent reactions.
Storage recommendations for 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester (CAS 1352129-62-4) generally suggest keeping the compound under inert atmosphere at low temperatures to maintain optimal stability. These handling conditions reflect standard practices for boronic acid esters and address common concerns researchers express about compound shelf life and storage conditions.
The market availability of 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester has increased significantly in recent years, reflecting its growing importance in synthetic chemistry. Suppliers often provide detailed technical data sheets containing NMR spectra and chromatographic purity data, responding to the research community's need for comprehensive compound characterization.
Future research directions involving 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester may explore its use in click chemistry applications or as a precursor for fluorescent probes, two rapidly developing areas that generate substantial interest in chemical literature and patent applications. The compound's unique combination of functional groups positions it well for these emerging applications.
In conclusion, 3-Chloro-2-Formylphenylboronic Acid Pinacol Ester (CAS 1352129-62-4) represents a sophisticated synthetic intermediate that bridges multiple areas of modern chemical research. Its balanced reactivity profile, stability characteristics, and multifunctional nature make it a valuable asset in the toolkit of synthetic chemists working across pharmaceuticals, materials science, and chemical biology.
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